Decyl Methanethiosulfonate

Description

Properties

IUPAC Name |

1-methylsulfonylsulfanyldecane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O2S2/c1-3-4-5-6-7-8-9-10-11-14-15(2,12)13/h3-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOBVPKYSENAWGJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

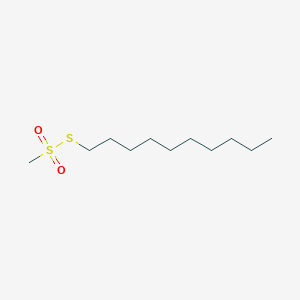

CCCCCCCCCCSS(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of Decyl Methanethiosulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Thiol-Reactive Probe

Decyl Methanethiosulfonate (DMTS) is a specialized chemical reagent valued in biochemistry and drug development for its high reactivity and specificity towards thiol groups. As a member of the methanethiosulfonate (MTS) family of compounds, DMTS is distinguished by its ten-carbon alkyl chain, which imparts significant hydrophobicity. This property makes it a powerful tool for probing and modifying cysteine residues within proteins, particularly those embedded in or associated with lipid membranes. This guide provides a comprehensive overview of the chemical properties, reaction mechanisms, and practical applications of this compound, offering a technical resource for researchers leveraging this reagent in their work. Its primary application lies in the formation of mixed disulfides with thiol-containing molecules, a reaction that is both rapid and highly selective.[1] This characteristic has led to its use in studying the structure and function of various proteins, including ion channels like the ACh receptor and GABA receptor channels, as well as transporters like lactose permease.[1]

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in experimental design. Key properties are summarized in the table below.

| Property | Value | Source |

| Chemical Name | 1-(methylsulfonylsulfanyl)decane | [1][2] |

| Synonyms | This compound, S-decyl methanesulfonothioate | [2] |

| CAS Number | 190852-38-1 | [1] |

| Molecular Formula | C₁₁H₂₄O₂S₂ | [1][2] |

| Molecular Weight | 252.44 g/mol | [1][2] |

| Appearance | Not explicitly stated, likely a liquid or low-melting solid | |

| Solubility | Soluble in organic solvents such as DMSO, ethanol, and methanol.[3] Insoluble in water. | |

| Storage Temperature | -20°C | [1] |

The Chemistry of Thiol Modification: Mechanism and Specificity

The utility of this compound is rooted in its electrophilic sulfur atom, which readily reacts with nucleophilic thiol groups, such as those found in the side chains of cysteine residues in proteins. This reaction, known as a thiol-disulfide exchange, results in the formation of a stable mixed disulfide bond between the decyl moiety and the cysteine residue, with the concomitant release of methanesulfinic acid.

The reaction is highly specific for thiols under mild pH conditions (typically pH 7-8), minimizing off-target reactions with other nucleophilic amino acid side chains.[4] The long decyl chain of DMTS can influence its reactivity and accessibility to cysteine residues within different protein microenvironments. For buried cysteine residues, the hydrophobicity of the decyl group may facilitate its partitioning into nonpolar protein interiors to reach the target thiol.

Experimental Workflow: From Protein Preparation to Characterization

The successful modification of a protein with this compound requires a systematic approach, from initial protein preparation to the final characterization of the modified product. The following workflow outlines the key stages of this process.

Detailed Experimental Protocol: Cysteine Modification with DMTS

This protocol provides a general framework for the modification of a protein with this compound. Optimization of specific parameters, such as the molar ratio of DMTS to protein and incubation time, may be necessary for each specific protein and experimental goal.

Materials:

-

Purified protein with at least one accessible cysteine residue

-

This compound (DMTS)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)

-

Quenching solution (e.g., 100 mM β-mercaptoethanol or DTT)

-

Purification column (e.g., size-exclusion or hydrophobic interaction chromatography)

Procedure:

-

Protein Preparation:

-

Ensure the protein sample is pure and properly folded.

-

Crucially, remove any reducing agents (e.g., DTT, TCEP) from the protein solution. This can be achieved by dialysis, buffer exchange, or using a desalting column. The presence of reducing agents will consume the DMTS and prevent protein modification.

-

-

Preparation of DMTS Stock Solution:

-

Immediately before use, prepare a stock solution of DMTS in anhydrous DMSO. A typical concentration is 100 mM. The hydrophobicity of DMTS necessitates the use of an organic solvent for its initial dissolution.

-

-

Labeling Reaction:

-

To the protein solution in the reaction buffer, add the DMTS stock solution to achieve the desired final concentration. A 10- to 20-fold molar excess of DMTS over the protein is a common starting point.

-

Incubate the reaction mixture at room temperature for 30 minutes to 2 hours with gentle mixing. The optimal incubation time should be determined empirically.

-

-

Quenching the Reaction:

-

To stop the labeling reaction, add a quenching solution containing a high concentration of a reducing agent, such as β-mercaptoethanol or DTT, to consume any unreacted DMTS.

-

-

Purification of the Modified Protein:

Characterization of DMTS-Modified Proteins

Confirming the successful and specific modification of the target protein is a critical step. Mass spectrometry is the primary analytical technique for this purpose.

Mass Spectrometry Analysis

Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the intact protein before and after modification.[7][8] The covalent attachment of the decylthiol group (-S-C₁₀H₂₁) results in a predictable mass increase of 173.36 Da (S = 32.07 Da, C₁₀ = 120.1 Da, H₂₁ = 21.19 Da).

For more detailed analysis, the modified protein can be subjected to proteolytic digestion (e.g., with trypsin) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This allows for the identification of the specific cysteine residue(s) that have been modified. The fragmentation pattern of the modified peptide will show a characteristic mass shift corresponding to the decylthiol adduct on the cysteine residue.[8]

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in several areas of research:

-

Probing Ion Channel Structure and Function: The hydrophobic decyl chain allows DMTS to partition into the lipid bilayer and access cysteine residues within the transmembrane domains of ion channels. By observing the functional consequences of cysteine modification, researchers can infer the location and role of specific residues in channel gating and permeation.[1]

-

Mapping Protein-Lipid Interactions: The long alkyl chain of DMTS can be used to probe the lipid-exposed surfaces of membrane proteins. Cysteine residues that are accessible to DMTS are likely located at or near the protein-lipid interface.

-

Drug Discovery and Development: Covalent inhibitors that target cysteine residues are an increasingly important class of drugs. DMTS can be used in fragment-based screening and lead optimization to assess the accessibility and reactivity of cysteine residues in target proteins.

Synthesis of this compound

While commercially available, an understanding of the synthesis of this compound can be valuable for specialized applications or for the synthesis of related analogs. A common synthetic route involves the reaction of decanethiol with methanesulfonyl chloride in the presence of a base.

A general procedure for the synthesis of S-alkyl alkanethiosulfonates has been described.[6] A similar approach can be adapted for the synthesis of DMTS. For instance, the synthesis of S-methyl methanethiosulfonate has been achieved by reacting dimethyl sulfoxide with a catalytic amount of oxalyl chloride or anhydrous HCl.[9]

Safety and Handling

This compound should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including gloves and safety glasses. Consult the material safety data sheet (MSDS) for detailed safety information.

Conclusion

This compound is a powerful and versatile tool for the selective modification of cysteine residues in proteins. Its hydrophobic nature makes it particularly well-suited for studying membrane proteins and protein-lipid interactions. By understanding its chemical properties, reaction mechanisms, and applying rigorous experimental protocols, researchers can effectively utilize DMTS to gain valuable insights into protein structure, function, and drugability.

References

-

Bruker. (n.d.). 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. Figshare. Retrieved from [Link]

- Google Patents. (n.d.). US8293876B2 - Method of purification of hydrophobic proteins.

-

BiologicsCorp. (n.d.). Protein Purification Methods Based on Surface Features. Retrieved from [Link]

- Glatz, G. (2002). Hydrophobic interaction chromatography: harnessing multivalent protein-surface interactions for purification procedures. Methods in Molecular Biology, 182, 33-44.

- Li, Y., et al. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. Exploration of Targeted Anti-tumor Therapy, 3(1), 1-15.

-

RSC Publishing. (n.d.). Polymers from sugars and CS2: synthesis and ring- opening polymerisation of sulfur-containing monomers derived from of ᴅ-xylose- and 2-deoxy-ᴅ- ribose - Supporting Information. Retrieved from [Link]

- Organic Syntheses. (2024). Preparation of S-Methyl Methanethiosulfonate from Dimethyl Sulfoxide Initiated by Oxalyl Chloride. Organic Syntheses, 101, 395-409.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

NCBI. (n.d.). Mass Spectrometry for Post-Translational Modifications. In Neuroproteomics. National Center for Biotechnology Information. Retrieved from [Link]

-

MS Vision. (n.d.). Characterization of intact and modified proteins by mass spectrometry. Retrieved from [Link]

- DeForest, C. A. (2020). Site-Selective Protein Modification: From Functionalized Proteins to Functional Biomaterials. Accounts of Chemical Research, 53(1), 1-14.

-

University of Bristol. (n.d.). Identification of Protein Modifications by Mass Spectrometry. Retrieved from [Link]

- NCBI. (2014). Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications. Journal of Proteome Research, 13(3), 1-15.

- Current Protocols. (2022). Rapid and Uniform NHS-Ester-Based Membrane Protein Labeling of Live Mammalian Cells. Current Protocols, 2(1), e345.

- NCBI. (2018). Late-stage modification of peptides and proteins at cysteine with diaryliodonium salts.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0014607). Retrieved from [Link]

- NCBI. (2016). Site-specific protein modification using immobilized sortase in batch and continuous-flow systems.

-

YouTube. (2019, December 9). Analysis of Post-Translational Modifications by Mass Spectrometry [Video]. National Cancer Institute. Retrieved from [Link]

- NCBI. (2007). Efficient Site-Specific Labeling of Proteins via Cysteines.

-

PubChem. (n.d.). S-Methyl methanethiosulfonate. National Center for Biotechnology Information. Retrieved from [Link]

- Organic Syntheses. (2024). Preparation of S-Methyl Methanethiosulfonate from Dimethyl Sulfoxide Initiated by Oxalyl Chloride. Organic Syntheses, 101, 395-409.

- Taylor & Francis Online. (2021). A novel practical preparation of methyl methanethiosulfonate from dimethyl sulfoxide initiated by a catalytic amount of (COCl)2 or anhydrous HCl. Journal of Sulfur Chemistry, 42(6), 1-8.

-

ResearchGate. (n.d.). Site-Specific Protein Labeling Methods and Protocols. Retrieved from [Link]

- NCBI. (2013). Recent progress in enzymatic protein labelling techniques and their applications. Current Opinion in Chemical Biology, 17(3), 1-9.

-

ResearchGate. (n.d.). Scheme 1 Synthesis of the decyl glycoside of D-glucose. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

NIST. (n.d.). Methanesulfonic acid, methyl ester. National Institute of Standards and Technology. Retrieved from [Link]

-

YouTube. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. Science Ready. Retrieved from [Link]

- NCBI. (2018). Decarboxylative Alkylation: An Approach to Site-Selective Bioconjugation of Native Proteins via Oxidation Potentials. Journal of the American Chemical Society, 140(39), 1-7.

- RSC Publishing. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 5(1), 1-20.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 3. Hydrophobic interaction chromatography: harnessing multivalent protein-surface interactions for purification procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 甲基硫代磺酸甲酯 purum, ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. academic.oup.com [academic.oup.com]

- 6. orgsyn.org [orgsyn.org]

- 7. msvision.com [msvision.com]

- 8. msf.ucsf.edu [msf.ucsf.edu]

- 9. m.youtube.com [m.youtube.com]

A Technical Guide to the Mechanism and Application of Decyl Methanethiosulfonate in Cysteine Reactivity Probing

Abstract

Decyl methanethiosulfonate (Decyl-MTS) is a powerful sulfhydryl-reactive reagent belonging to the methanethiosulfonate (MTS) class of compounds. Its unique chemical structure, featuring a reactive thiosulfonate group and a long ten-carbon alkyl chain, enables its use as a highly specific tool for the covalent modification of cysteine residues in proteins. This guide provides an in-depth exploration of the core mechanism of action of Decyl-MTS, detailing its chemical reactivity, specificity, and the biophysical consequences of its covalent attachment. We will discuss its critical role in structure-function studies, particularly in the field of ion channel research, and provide validated experimental protocols for its application. This document is intended for researchers, scientists, and drug development professionals seeking to leverage Decyl-MTS for probing protein topology, accessibility, and function.

Introduction: The Role of Covalent Probes in Protein Science

The study of protein structure and function often relies on the ability to selectively modify specific amino acid residues. Cysteine, with its nucleophilic thiol (sulfhydryl) group, is a primary target for such modifications due to its relatively low abundance and high reactivity at physiological pH.[1][2] Covalent modification of cysteine residues can provide invaluable insights into a protein's local environment, conformational changes, and functional state.[1][2]

Methanethiosulfonate (MTS) reagents have emerged as a superior class of compounds for this purpose, offering rapid and highly specific modification of cysteine sulfhydryls under mild physiological conditions.[3] Unlike traditional reagents like maleimides or iodoacetates, which can be slower and less specific, MTS compounds react swiftly to form a stable disulfide bond with the target cysteine.[3] This reaction is also reversible with the addition of reducing agents like dithiothreitol (DTT), providing an additional layer of experimental control.[3][4]

Decyl-MTS distinguishes itself within this class by its long, hydrophobic decyl chain. This moiety imparts unique properties to the reagent, making it particularly useful for probing cysteine residues within hydrophobic pockets or transmembrane domains of proteins.[5][6]

Core Mechanism of Action: S-Thiolation of Cysteine

The fundamental mechanism of action for all MTS reagents, including Decyl-MTS, is the S-thiolation of a cysteine residue. This reaction is a nucleophilic attack by the deprotonated thiol group (thiolate anion, RS⁻) of a cysteine on the disulfide bond of the Decyl-MTS molecule.

The reaction proceeds as follows:

-

Deprotonation: The cysteine thiol group (R-SH) must first be deprotonated to its more reactive thiolate form (R-S⁻). This is favored at neutral to slightly alkaline pH.

-

Nucleophilic Attack: The thiolate anion attacks one of the sulfur atoms in the Decyl-MTS disulfide bond.

-

Disulfide Exchange: This attack results in the formation of a new, stable mixed disulfide bond between the protein's cysteine residue and the decyl-thio group (-S-Decyl) of the reagent.

-

Leaving Group: The methanesulfinate ion (CH₃SO₂⁻) is released as a byproduct. This byproduct is unstable and rapidly decomposes to volatile products that typically do not interfere with the experiment.[3]

The high intrinsic reactivity of MTS reagents with thiols is on the order of 10⁵ M⁻¹sec⁻¹, allowing for complete protein modification within seconds at micromolar concentrations.[3][7]

Caption: Covalent modification of a cysteine thiolate by Decyl-MTS.

The key determinant of Decyl-MTS's utility is the introduction of the bulky, hydrophobic decyl group onto the protein. This modification can induce a range of functional consequences depending on the location of the target cysteine:

-

Steric Hindrance: If the cysteine is located within a channel pore or an active site, the attached decyl group can physically block access for substrates or ions, leading to inhibition of function.[5]

-

Altered Hydrophobicity: The addition of the long alkyl chain can significantly alter the local hydrophobic environment, potentially disrupting protein-protein interactions, protein-lipid interactions, or inducing conformational changes.

-

Probing Accessibility: The rate of reaction with Decyl-MTS can be used to infer the accessibility of a specific cysteine residue. A rapid reaction suggests a surface-exposed residue, while a slower rate may indicate that the cysteine is partially buried within a crevice or the protein interior.[3]

Application in Research: Probing Ion Channel Structure with Substituted Cysteine Accessibility Method (SCAM)

A primary application of Decyl-MTS and other MTS reagents is the Substituted Cysteine Accessibility Method (SCAM).[7] This powerful technique combines site-directed mutagenesis with chemical modification to map the structure and function of proteins, particularly ion channels.[3][7]

The general workflow for SCAM is as follows:

-

Mutagenesis: A series of mutants is created where individual amino acid residues at specific positions are replaced with cysteine.

-

Expression: The mutant proteins are expressed in a suitable system, such as Xenopus oocytes or cultured mammalian cells.

-

Functional Assay: The function of the protein (e.g., ion channel current) is measured before, during, and after the application of an MTS reagent like Decyl-MTS.

-

Analysis: A change in protein function upon MTS application indicates that the reagent has accessed and modified the engineered cysteine. The nature and rate of this change provide information about the residue's location and environment.

Decyl-MTS is particularly valuable in this context for identifying residues that line hydrophobic pockets or transmembrane domains. For instance, a study on GABA-A receptors used a series of n-alkyl-MTS reagents, including Decyl-MTS, to estimate the distance between a known anesthetic binding site and a specific residue within a transmembrane helix.[5] By observing which alkyl chain lengths were sufficient to perturb function, they could precisely map the spatial relationship.[5]

Caption: Experimental workflow for a typical SCAM experiment using Decyl-MTS.

Experimental Protocols & Considerations

Reagent Preparation and Handling

MTS reagents are susceptible to hydrolysis, especially in aqueous solutions.[3][7] Proper handling is critical for experimental success.

-

Storage: Store Decyl-MTS as a solid or in a DMSO stock solution at -20°C, protected from moisture in a desiccator.[3][5]

-

Stock Solution: Prepare a concentrated stock solution (e.g., 500 mM) in anhydrous DMSO.[5] DMSO is a suitable solvent for non-charged, hydrophobic MTS reagents.[3]

-

Working Solution: Immediately before use, dilute the stock solution into the aqueous experimental buffer to the desired final concentration.[3][7] Due to hydrolysis, aqueous solutions should be used promptly.

Protocol: Covalent Modification of a Purified Protein

This protocol outlines a general procedure for labeling a purified protein containing an accessible cysteine residue with Decyl-MTS.

-

Protein Preparation:

-

Ensure the purified protein is in a buffer free of reducing agents (e.g., DTT, β-mercaptoethanol). If necessary, perform a buffer exchange using a desalting column.[8]

-

Adjust the protein concentration to a suitable level (e.g., 10-100 µM).

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the protein solution with the freshly prepared aqueous Decyl-MTS working solution.

-

A 10-fold molar excess of the MTS reagent over the protein's cysteine content is a common starting point.[8]

-

Incubate the reaction at room temperature for 15-30 minutes with gentle agitation. Shield the reaction from light.[8]

-

-

Quenching (Optional):

-

To stop the reaction, a small molecule thiol like L-cysteine or β-mercaptoethanol can be added to scavenge any remaining unreacted Decyl-MTS.

-

-

Removal of Excess Reagent:

-

Remove unreacted Decyl-MTS and byproducts by buffer exchange, dialysis, or using a desalting spin column.

-

-

Verification of Labeling:

-

Confirm successful modification using techniques such as mass spectrometry (observing a mass shift corresponding to the addition of the decyl-thio group) or functional assays.

-

Data Interpretation and Controls

-

Control Experiments: Always include a wild-type (cysteine-less) version of the protein as a negative control to ensure the observed effects are specific to the introduced cysteine.

-

Rate of Modification: The speed at which the functional effect occurs provides information. Rapid changes imply a highly accessible cysteine, whereas slow changes suggest limited accessibility.[3]

-

Reversibility: Confirm that the modification is reversible by applying a reducing agent like DTT. The recovery of the original function validates that the effect was due to the specific disulfide bond formation.[3]

Quantitative Data Summary

The effectiveness of different MTS reagents can vary based on their size, charge, and the specific protein environment. The table below presents conceptual data illustrating how different alkyl-MTS reagents might affect the function of a hypothetical ion channel after modification of a pore-lining cysteine residue.

| Reagent | Alkyl Chain Length | Predicted Effect on Ion Conductance | Rationale |

| Methyl-MTS (MMTS) | C1 | Minimal to no block | Small size may not sterically hinder the ion passage pathway.[5] |

| Ethyl-MTS | C2 | Minor reduction in conductance | Small increase in size may begin to impede ion flow.[5] |

| Propyl-MTS | C3 | Significant block | The propyl group is large enough to physically occlude the pore.[5] |

| Hexyl-MTS | C6 | Complete block | The longer, flexible chain effectively plugs the channel pore.[5] |

| Decyl-MTS | C10 | Complete and stable block | The long hydrophobic chain provides a strong and stable occlusion of the pore.[5] |

This table is a conceptual representation based on findings from studies like those on GABA-A receptors, where a "cut-on" effect is observed as the alkyl chain length increases.[5]

Conclusion

This compound is a highly specific and effective tool for the covalent modification of cysteine residues. Its mechanism of action, centered on rapid and reversible S-thiolation, combined with the unique properties of its long hydrophobic tail, makes it an invaluable reagent for molecular biologists, biochemists, and pharmacologists. When used within a robust experimental framework like the Substituted Cysteine Accessibility Method, Decyl-MTS provides high-resolution insights into protein structure, function, and dynamics, particularly for membrane-embedded proteins like ion channels. Careful adherence to handling protocols and the inclusion of appropriate controls will ensure the generation of reliable and interpretable data, furthering our understanding of complex biological systems.

References

-

Klauz, Z. et al. (2019). Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfonate (MMTS). PubMed. Available at: [Link]

-

Uptima. (n.d.). MTS reagents. Interchim. Available at: [Link]

-

Anish, R. et al. (2014). Effects of posttranslational modifications with methanethiosulfonate (MTS) reagents on G26C and G22C MscL function in vivo. ResearchGate. Available at: [Link]

-

Butz, E. et al. (2023). Methylthiosulfonate-Based Cysteine Modifiers as Alternative Inhibitors of Mercurial-Sensitive Aquaporins. MDPI. Available at: [Link]

-

Parvez, S. et al. (2018). Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery. PubMed Central. Available at: [Link]

-

Foley, T. D. et al. (2013). Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery. ACS Publications. Available at: [Link]

-

Sahu, I.D. et al. (n.d.). Nitroxide Labeling of Proteins and the Determination of Paramagnetic Relaxation Derived Distance Restraints for NMR Studies. NIH. Available at: [Link]

-

Interchim. (n.d.). Fluorescent MTS. Interchim. Available at: [Link]

-

Woll, K.A. et al. (2014). The thiol group of a cysteine residue reacts with the thiolsulfonate of... ResearchGate. Available at: [Link]

-

Stewart, D.S. et al. (2021). Substituted Cysteine Modification and Protection with n-Alkyl- Methanethiosulfonate Reagents Yields a Precise Estimate of the Distance between Etomidate and a Residue in Activated GABA Type A Receptors. PubMed Central. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]

Sources

- 1. Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ttuhsc.edu [ttuhsc.edu]

- 4. Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfonate (MMTS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Substituted Cysteine Modification and Protection with n-Alkyl- Methanethiosulfonate Reagents Yields a Precise Estimate of the Distance between Etomidate and a Residue in Activated GABA Type A Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | LGC Standards [lgcstandards.com]

- 7. interchim.fr [interchim.fr]

- 8. Nitroxide Labeling of Proteins and the Determination of Paramagnetic Relaxation Derived Distance Restraints for NMR Studies - PMC [pmc.ncbi.nlm.nih.gov]

Decyl Methanethiosulfonate reactivity with thiols

An In-Depth Technical Guide to the Reactivity of Decyl Methanethiosulfonate with Thiols for Researchers and Drug Development Professionals

Introduction

This compound (Decyl MTS) is a sulfhydryl-reactive chemical probe belonging to the methanethiosulfonate (MTS) class of reagents. Characterized by a ten-carbon aliphatic chain, it possesses significant hydrophobicity, making it a specialized tool for probing the structure and function of proteins, particularly those embedded within lipid membranes. MTS reagents are prized for their rapid and highly specific reaction with the thiol group of cysteine residues, leading to the formation of a stable, yet reversible, mixed disulfide bond.[1]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond simple protocols to provide a deep understanding of the underlying chemical principles, the rationale behind experimental design, and the nuances of data interpretation. We will explore the core reaction mechanism, present validated experimental workflows, and delve into key applications, most notably its use in elucidating the architecture of ion channels—a critical target class in modern drug discovery.[2][3] By synthesizing mechanistic theory with practical, field-proven insights, this document aims to empower scientists to leverage the full potential of Decyl MTS in their research endeavors.

Chapter 1: The Chemistry of Thiol Modification by Decyl MTS

A thorough understanding of the reaction between Decyl MTS and a target thiol begins with an appreciation for the chemical properties of both participants. The reaction's efficiency and specificity are governed by fundamental principles of nucleophilicity, electrophilicity, and the influence of the local microenvironment.

The Thiol Target: Cysteine's Sulfhydryl Group

The target of Decyl MTS is the sulfhydryl group (-SH) of a cysteine residue. In its protonated state, the thiol is a weak nucleophile. However, upon deprotonation to the thiolate anion (S⁻), it becomes a potent nucleophile, ready to engage in the reaction. This equilibrium is governed by the pKa of the sulfhydryl group, which is typically around 8.5 but can vary significantly (from ~3 to >9) depending on the local protein environment. Factors such as proximity to positively charged residues or location within a hydrophobic pocket can lower the pKa, increasing the population of the reactive thiolate at physiological pH.

The MTS Reagent: Structure and Function

This compound (C₁₁H₂₄O₂S₂) is an amphipathic molecule comprising two key functional domains:

-

The Reactive Headgroup (-S-SO₂-CH₃): The core of its reactivity lies in the methanethiosulfonate group. The disulfide bond in this group is polarized and highly susceptible to nucleophilic attack. The methylsulfonyl portion is an excellent leaving group (as methylsulfinate), which thermodynamically drives the reaction forward.

-

The Hydrophobic Tail (-(CH₂)₉-CH₃): The long decyl chain confers significant lipophilicity. This property is critical for applications involving membrane proteins, as it allows the reagent to partition into the lipid bilayer and access cysteine residues within transmembrane domains that would be inaccessible to polar reagents.

The Reaction Mechanism

The modification of a cysteine residue by Decyl MTS proceeds via a bimolecular nucleophilic substitution (Sₙ2) reaction.

-

Deprotonation: The cysteine thiol is deprotonated to its thiolate form (Cys-S⁻). This step is highly pH-dependent.

-

Nucleophilic Attack: The negatively charged thiolate anion attacks one of the sulfur atoms in the Decyl MTS disulfide bond.

-

Disulfide Bond Formation & Leaving Group Departure: A new, stable mixed disulfide bond is formed between the cysteine residue and the decyl portion of the reagent. Simultaneously, the bond to the methylsulfonyl group is cleaved, releasing methylsulfinic acid as the leaving group.[4]

The reaction is generally very fast and proceeds to completion.[1][4] The resulting modification adds a decylthio- (-S-Decyl) group to the cysteine residue.

Kinetics and Selectivity

The reaction between MTS reagents and thiols is significantly faster than with other common alkylating agents like iodoacetamide (IAM) or N-ethylmaleimide (NEM).[5]

-

pH: The reaction rate is critically dependent on pH. A pH above the pKa of the target cysteine is required to ensure a sufficient concentration of the reactive thiolate anion. Therefore, experiments are typically conducted at a pH between 7 and 9.

-

Selectivity: Decyl MTS is highly selective for sulfhydryl groups. Reactions with other nucleophilic residues like lysine, histidine, or serine are negligible under typical experimental conditions. However, it is important to note that some thiol-blocking reagents have shown cross-reactivity with hyper-oxidized cysteine forms like sulfenic acids (Cys-SOH).[5][6] While MTS reagents are generally more specific for thiols, this potential for off-target reactivity should be considered in complex biological systems where redox cycling occurs.

-

Reversibility: A key advantage of MTS reagents is that the resulting mixed disulfide bond can be cleaved by reducing agents such as dithiothreitol (DTT) or 2-mercaptoethanol, regenerating the original free thiol.[4][7] This allows for "on-off" experimental designs and provides a method for reversing unintended modifications.

Chapter 2: Experimental Design & Core Protocols

The success of any experiment involving Decyl MTS hinges on careful planning and execution. The choice of buffer, reagent handling, and monitoring strategy are all critical determinants of the outcome.

Foundational Considerations

-

Buffer Selection: The primary role of the buffer is to maintain a stable pH in the optimal range for the reaction (typically pH 7.5-8.5). This ensures the target cysteine is sufficiently deprotonated without denaturing the protein. Common choices include HEPES, Phosphate, and Ammonium Bicarbonate.

-

Causality: Tris buffer should be avoided as its primary amine can potentially react with some reagents, though it is less of a concern for MTS reagents than for others. The key is to select a buffer system that is non-reactive and maintains protein stability and solubility throughout the experiment.

-

-

Reagent Preparation & Stability: Decyl MTS is hydrophobic and not readily soluble in aqueous buffers. It should be dissolved in a compatible organic solvent like DMSO or DMF to create a concentrated stock solution (e.g., 100 mM). This stock can then be diluted into the aqueous reaction buffer immediately before use.

-

Trustworthiness: MTS reagents can hydrolyze in aqueous solutions over time. For quantitative and reproducible results, always prepare fresh dilutions of the reagent from the organic stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

-

-

Stoichiometry: A molar excess of Decyl MTS over the concentration of reactive thiols is typically used to drive the reaction to completion. A 5- to 20-fold excess is a common starting point, but this should be optimized for each specific protein to maximize target modification while minimizing off-target effects or protein precipitation due to the reagent's hydrophobicity.

Core Protocol: Cysteine Modification of a Purified Protein

This protocol provides a validated, step-by-step methodology for labeling a purified protein containing one or more reactive cysteine residues.

-

Protein Preparation: Prepare the protein of interest in a suitable, non-reducing buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 8.0). If the protein has been stored in a buffer containing reducing agents like DTT, it must be removed via dialysis, buffer exchange, or size-exclusion chromatography.

-

Reagent Preparation: Prepare a 100 mM stock solution of Decyl MTS in anhydrous DMSO. Immediately before use, dilute this stock into the reaction buffer to a working concentration (e.g., 10 mM).

-

Reaction Initiation: Add the diluted Decyl MTS to the protein solution to achieve the desired final molar excess (e.g., 10-fold). For a 100 µM protein solution, this would mean adding the reagent to a final concentration of 1 mM. Mix gently by pipetting or brief vortexing.

-

Incubation: Incubate the reaction at room temperature for 30-60 minutes. The optimal time may vary and should be determined empirically. For membrane proteins reconstituted in micelles, longer incubation times may be necessary to allow for partitioning of the reagent.

-

Quenching (Optional): To stop the reaction, a small molecule thiol like L-cysteine or β-mercaptoethanol can be added to scavenge any remaining unreacted Decyl MTS.

-

Removal of Excess Reagent: Remove unreacted Decyl MTS and byproducts by size-exclusion chromatography, dialysis, or a buffer exchange spin column. This step is critical before downstream analysis, especially for mass spectrometry.

-

Verification: Confirm the modification using an appropriate analytical method as described in the next section.

Protocol: Monitoring Reaction Progress

Choosing the right analytical method is essential for validating the modification. Each technique offers distinct advantages in terms of sensitivity, resolution, and the type of information it provides.

| Method | Principle | Advantages | Disadvantages |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of the protein or its peptide fragments. Modification is confirmed by a specific mass shift. | Highly specific and sensitive. Can identify the exact site of modification. The gold standard for confirmation.[8][9] | Requires specialized equipment and expertise. Sample cleanup is critical. |

| HPLC Analysis | Separates molecules based on properties like hydrophobicity. Modification often causes a shift in retention time. | Quantitative. Can resolve modified, unmodified, and aggregated species.[10] | May not identify the specific site of modification. Requires method development. |

| Ellman's Assay (DTNB) | A colorimetric assay that quantifies free thiols. Modification is measured indirectly by the disappearance of the free thiol signal. | Simple, rapid, and uses common lab equipment (spectrophotometer). Good for measuring overall reaction kinetics.[11] | Indirect measurement. Cannot confirm the identity of the modifying agent or the site of modification. |

Mass Spectrometry Verification: To confirm modification by Decyl MTS, the expected mass increase is calculated from the addition of a decylthio group (C₁₀H₂₁S) and the loss of one hydrogen atom from the cysteine's thiol group.

-

Mass of Decylthio group = (10 * 12.011) + (21 * 1.008) + 32.06 = 173.35 Da

-

Mass of H = 1.01 Da

-

Expected Mass Shift = 173.35 - 1.01 = +172.34 Da

This precise mass shift is the definitive signature of a successful modification when observed in the mass spectrum of the protein or a cysteine-containing peptide.

Chapter 3: Key Applications in Research & Drug Development

The unique properties of Decyl MTS, particularly its hydrophobicity and thiol reactivity, make it an invaluable tool in several advanced research areas.

Probing Ion Channel Architecture (SCAM)

Substituted Cysteine Accessibility Mapping (SCAM) is a powerful technique used to map the solvent-accessible surfaces of protein channels and pores. The method involves systematically replacing native amino acids with cysteine, one at a time, and then testing the ability of a thiol-reactive probe to access and modify that cysteine.

-

The Role of Decyl MTS: The long, hydrophobic decyl chain of Decyl MTS is particularly advantageous for this application. It allows the reagent to partition into the cell membrane and probe the lining of ion channel pores deep within the transmembrane domains.[12] By observing whether the application of Decyl MTS alters channel function (e.g., ion flow), researchers can infer whether the engineered cysteine is located within the channel pore and at what depth.[12][13]

-

Self-Validating Principle: In a typical SCAM experiment, a functional change (e.g., channel block) upon MTS application that is protected against when the channel is physically occluded by a ligand or blocked by another means provides strong evidence that the modification site is within the functional pore.

Sources

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. Electrophysiology in Drug Discovery | Sai Life Sciences | [sailife.com]

- 3. Automated electrophysiology in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Thiol-Blocking Electrophiles Interfere with Labeling and Detection of Protein Sulfenic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Heteroaromatic Sulfones As a New Class of Biologically Compatible Thiol-Selective Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfonate (MMTS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mass Spectrometry for Post-Translational Modifications - Neuroproteomics - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Biochemical methods for monitoring protein thiol redox states in biological systems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Substituted Cysteine Modification and Protection with n-Alkyl- Methanethiosulfonate Reagents Yields a Precise Estimate of the Distance between Etomidate and a Residue in Activated GABA Type A Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cysteine substitution mutagenesis and the effects of methanethiosulfonate reagents at P2X2 and P2X4 receptors support a core common mode of ATP action at P2X receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cysteine Modification Using Decyl Methanethiosulfonate

Introduction: The Strategic Importance of Cysteine and its Modification

Within the complex architectural landscape of proteins, the amino acid cysteine holds a position of unique chemical reactivity and functional significance. Its side chain, terminating in a sulfhydryl (or thiol) group, is a potent nucleophile, readily participating in a variety of covalent modifications. This reactivity underpins many of its critical roles, from forming structurally vital disulfide bonds to coordinating metal ions and participating directly in enzymatic catalysis. The ability to selectively modify cysteine residues provides researchers with a powerful tool to probe protein structure, function, and dynamics.

A particularly effective class of reagents for this purpose are the methanethiosulfonates (MTS). These compounds react specifically with the thiol group of cysteine, forming a stable mixed disulfide bond. Among these, Decyl Methanethiosulfonate (Decyl-MTS) distinguishes itself through its long, ten-carbon alkyl chain. This pronounced hydrophobicity makes it an invaluable probe for investigating cysteine residues located within the non-polar environments of protein interiors or, most notably, the lipid bilayer of cell membranes. This guide provides an in-depth exploration of the core principles, practical applications, and detailed methodologies for utilizing Decyl-MTS in cysteine modification studies, tailored for researchers, scientists, and drug development professionals.

Part 1: The Chemistry and Mechanism of Decyl-MTS

Properties of this compound

Decyl-MTS is a thiol-reactive compound with the chemical formula C11H24O2S2.[1][2] Its defining feature is the decyl group, a ten-carbon chain that imparts significant hydrophobicity (lipophilicity) to the molecule. This property governs its utility, making it particularly adept at partitioning into and traversing lipid membranes to access cysteine residues that are inaccessible to more polar or charged MTS reagents.

| Property | Value | Source |

| Molecular Formula | C11H24O2S2 | [1] |

| Molecular Weight | 252.44 g/mol | [1][3] |

| Appearance | White Crystalline Solid | [4] |

| Primary Reactivity | Specifically and rapidly with thiols | [1][4][5] |

The Reaction Mechanism: A Tale of Two Sulfurs

The modification of a cysteine residue by Decyl-MTS is a specific and efficient chemical reaction. It proceeds via a nucleophilic attack by the deprotonated thiol group of cysteine (the thiolate anion, -S⁻) on the disulfide bond of the Decyl-MTS molecule. This reaction results in the formation of a new, stable disulfide bond between the cysteine residue and the decyl group, with the concurrent release of methanesulfinic acid as a byproduct.[6]

This covalent modification effectively "caps" the cysteine residue with a long, hydrophobic decyl chain, introducing a significant steric and chemical alteration at a specific site within the protein.

Caption: Reaction of Decyl-MTS with a protein cysteine residue.

Part 2: Core Applications in Protein Science

The unique properties of Decyl-MTS make it a cornerstone reagent in the Substituted Cysteine Accessibility Method (SCAM). SCAM is a powerful biochemical technique used to map the topology and structure of proteins, particularly membrane-spanning proteins like ion channels and transporters.[7][8] The general principle involves systematically replacing individual amino acid residues with cysteine and then testing the accessibility of these newly introduced cysteines to modification by MTS reagents.

Probing the Architecture of Ion Channels

Ion channels are integral membrane proteins that form pores to allow the passage of ions across cellular membranes, a process fundamental to nerve impulses, muscle contraction, and many other physiological processes.[9][10][11] The hydrophobic nature of Decyl-MTS allows it to partition into the lipid bilayer and access cysteine residues lining the channel pore, even those within the transmembrane domains.

By observing the functional consequences of cysteine modification—for instance, a change in ion flow measured by electrophysiology—researchers can deduce which residues line the aqueous pore.[12][13] A study on GABA-A receptors, for example, used a series of n-alkyl-MTS reagents, including decyl-MTS, to precisely measure the distance between a binding site for the anesthetic etomidate and a specific residue within a transmembrane domain.[14] Modification of the cysteine with larger reagents, like decyl-MTS, that physically overlap with the binding site was shown to alter drug modulation, providing high-resolution structural information in a functional context.[14]

Mapping Conformational Changes

Proteins are not static entities; they undergo conformational changes to perform their functions. SCAM, using reagents like Decyl-MTS, can provide snapshots of these different states. For example, the accessibility of a cysteine residue might change depending on whether an ion channel is in an open, closed, or inactivated state.[13] By applying Decyl-MTS to the protein in these different functional states, one can map the regions of the protein that move during gating.

Part 3: Experimental Design and Protocols

The success of any cysteine modification experiment hinges on meticulous planning and execution. The trustworthiness of the data is directly linked to the rigor of the protocol.

Essential Pre-Experimental Considerations

-

Cysteine-less Background : The target protein should ideally have all non-essential, surface-exposed cysteine residues removed through mutagenesis (e.g., substitution with alanine or serine). This "cysteine-less" background ensures that any observed modification is due to the engineered cysteine of interest.[8]

-

Buffer Composition : The reaction buffer must be free of extraneous thiol-containing reagents, such as Dithiothreitol (DTT) or β-mercaptoethanol, which would compete with the protein's cysteine for reaction with Decyl-MTS.

-

Reagent Purity and Stability : MTS reagents should be stored as desiccated stocks and dissolved immediately before use. Their activity should be periodically checked.[12][14]

Protocol: Preparation of Decyl-MTS Stock Solution

-

Causality : Decyl-MTS is highly hydrophobic and insoluble in aqueous buffers. A stock solution must be prepared in an organic solvent like Dimethyl Sulfoxide (DMSO). The concentration of this stock should be high to minimize the final concentration of DMSO in the reaction mixture, as high levels of organic solvent can denature proteins.

Step-by-Step Methodology:

-

Equilibrate the vial of Decyl-MTS to room temperature before opening to prevent condensation.

-

Add the required volume of high-purity, anhydrous DMSO to the vial to create a concentrated stock solution (e.g., 100-500 mM).[14]

-

Vortex vigorously to ensure complete dissolution. The solution should be clear and colorless.

-

Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture.[14] Repeated freeze-thaw cycles should be avoided.

Protocol: Cysteine Modification of a Membrane Protein in Cells

-

Causality : This protocol is designed for applying Decyl-MTS to cells expressing a cysteine-mutant membrane protein of interest. The use of whole-cell patch-clamp electrophysiology allows for real-time functional readout of the modification.

Step-by-Step Methodology:

-

Cell Preparation : Culture cells expressing the cysteine-mutant protein of interest on glass coverslips suitable for electrophysiology.

-

Baseline Measurement : Obtain a whole-cell patch-clamp recording from a cell. Perfuse the cell with a standard extracellular buffer and apply a stimulus (e.g., a voltage step or ligand application) to elicit a baseline protein response (e.g., an ionic current).

-

Reagent Preparation : Immediately before application, dilute the Decyl-MTS DMSO stock solution into the extracellular buffer to the desired final concentration (e.g., 100 µM - 1 mM). Vortex thoroughly to ensure dispersion, though complete solubilization in aqueous buffer may not occur.

-

Application : Perfuse the cell with the Decyl-MTS-containing buffer for a defined period (e.g., 30 seconds to 2 minutes). The protein should be in the desired conformational state (e.g., open state, activated by a ligand) during application to maximize access to the target cysteine.[14]

-

Washout : Perfuse the cell with the standard extracellular buffer to wash away unreacted Decyl-MTS.

-

Post-Modification Measurement : Apply the same stimulus as in Step 2 and record the protein's response. A change in the response (e.g., a decrease in current amplitude) indicates that the cysteine residue has been modified.

-

Data Analysis : Compare the pre- and post-modification responses to quantify the effect of the modification.

Caption: Workflow for cysteine modification using Decyl-MTS.

Verification of Modification

While functional assays provide strong evidence of modification, direct biochemical verification is often necessary.

-

Mass Spectrometry : The most definitive method. Analysis of tryptic digests of the modified protein will reveal a peptide with a mass shift corresponding to the addition of the S-decyl group.

-

SDS-PAGE Mobility Shift : In some cases, the addition of the decyl group may cause a detectable shift in the protein's migration on an SDS-PAGE gel.

-

Biotinylation Assays : If a biotinylated MTS reagent is used in a competition experiment, the degree of modification can be assessed using streptavidin blotting.[7][8]

Part 4: Troubleshooting and Advanced Considerations

| Problem | Potential Cause | Suggested Solution |

| No effect observed | Cysteine is not accessible; Reagent degradation; Insufficient reaction time/concentration. | Confirm cysteine location with a model. Use a fresh aliquot of Decyl-MTS. Optimize reaction time and concentration. |

| Non-specific effects | High DMSO concentration; Decyl-MTS partitioning affecting membrane properties. | Keep final DMSO concentration below 1%. Run a control experiment on the cysteine-less parent protein. |

| Protein precipitation | Hydrophobic aggregation after modification. | Reduce protein concentration. Include mild, non-ionic detergents in buffers for purified protein experiments. |

Conclusion: A Versatile Tool for Structural Biology

This compound is more than a simple chemical reagent; it is a sophisticated probe that, when used correctly, provides high-resolution insights into protein structure and dynamics. Its defining hydrophobicity grants access to the buried, non-polar regions of proteins that are often the most challenging to study yet are critical for function. From delineating the architecture of ion channel pores to mapping the subtle conformational changes that define a protein's activity, Decyl-MTS offers a robust and versatile method for the modern protein scientist. By understanding the underlying chemical principles and adhering to rigorous, self-validating experimental protocols, researchers can confidently employ this tool to unlock new discoveries in their fields.

References

-

Structural Analysis of Target Protein by Substituted Cysteine Accessibility Method. (2018). Springer Protocols. [Link]

-

1-Methylpyridinium-4-(4-phenylmethanethiosulfonate) iodide, MTS-MPP+, a novel scanning cysteine accessibility method (SCAM) reagent for monoamine transporter studies. (n.d.). National Institutes of Health. [Link]

-

Substituted-cysteine accessibility method. (2002). ResearchGate. [Link]

-

Structural Analysis of Target Protein by Substituted Cysteine Accessibility Method. (2018). Bio-protocol. [Link]

-

Substituted Cysteine Modification and Protection with n-Alkyl- Methanethiosulfonate Reagents Yields a Precise Estimate of the Distance between Etomidate and a Residue in Activated GABA Type A Receptors. (2021). American Society for Pharmacology and Experimental Therapeutics. [Link]

-

Modifications of cysteine residues with alkylating agents used in proteomics. (2022). Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

MTSET modification of D4S6 cysteines stabilize the fast inactivated state of Nav1.5 sodium channels. (2015). Frontiers in Pharmacology. [Link]

-

Modifications of cysteine residues with alkylating agents used in proteomics. (2022). ScienceDirect. [Link]

-

This compound. (n.d.). PubChem, National Institutes of Health. [Link]

-

Effects of posttranslational modifications with methanethiosulfonate (MTS) reagents on G26C and G22C MscL function in vivo. (2019). ResearchGate. [Link]

-

Synthesis of fully deprotected glyco-MTS reagents. (2007). GitHub Gist. [Link]

-

Differential alkylation-based redox proteomics – Lessons learnt. (2017). Free Radical Biology and Medicine. [Link]

-

Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfonate (MMTS). (2019). PubMed. [Link]

-

Does S -Methyl Methanethiosulfonate Trap the Thiol–Disulfide State of Proteins? (2017). ResearchGate. [Link]

-

Preparation of S-Methyl Methanethiosulfonate from Dimethyl Sulfoxide Initiated by Oxalyl Chloride. (2024). Organic Syntheses. [Link]

-

A novel practical preparation of methyl methanethiosulfonate from dimethyl sulfoxide initiated by a catalytic amount of (COCl)2 or anhydrous HCl. (2022). Taylor & Francis Online. [Link]

-

Ion Channels as a Potential Target in Pharmaceutical Designs. (2023). MDPI. [Link]

-

Identification of Four Novel Types of in Vitro Protein Modifications. (2012). PLoS ONE. [Link]

-

Constructing ion channels from water-soluble α-helical barrels. (2021). Nature Chemistry. [Link]

-

An optimized protocol for in vitro and in cellulo structural determination of the multi-tRNA synthetase complex by cross-linking mass spectrometry. (2022). STAR Protocols. [Link]

-

Combined activation of artificial and natural ion channels for disrupting mitochondrial ion homeostasis towards effective postoperative tumor recurrence and metastasis suppression. (2023). Journal of Nanobiotechnology. [Link]

-

Molecular Restraints in the Permeation Pathway of Ion Channels. (2008). Biophysical Journal. [Link]

Sources

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. This compound | C11H24O2S2 | CID 5225635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound CAS#: 190852-38-1 [m.chemicalbook.com]

- 5. This compound(CAS:190852-38-1) – 集麒生物 [jiqibio.com]

- 6. researchgate.net [researchgate.net]

- 7. Structural Analysis of Target Protein by Substituted Cysteine Accessibility Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bio-protocol.org [bio-protocol.org]

- 9. mdpi.com [mdpi.com]

- 10. Constructing ion channels from water-soluble α-helical barrels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Combined activation of artificial and natural ion channels for disrupting mitochondrial ion homeostasis towards effective postoperative tumor recurrence and metastasis suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. MTSET modification of D4S6 cysteines stabilize the fast inactivated state of Nav1.5 sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Substituted Cysteine Modification and Protection with n-Alkyl- Methanethiosulfonate Reagents Yields a Precise Estimate of the Distance between Etomidate and a Residue in Activated GABA Type A Receptors - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physical Properties of Long-Chain Methanethiosulfonate (MTS) Reagents

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the critical physical properties of long-chain methanethiosulfonate (MTS) reagents. As indispensable tools in protein chemistry and biophysics, a thorough understanding of their behavior is paramount for the successful design and execution of experiments. This document moves beyond a superficial listing of characteristics to provide a foundational understanding of the causality behind experimental choices, ensuring both methodological robustness and data integrity.

Introduction: The Strategic Value of Long-Chain MTS Reagents

Methanethiosulfonate (MTS) reagents are a class of sulfhydryl-reactive compounds prized for their highly specific and efficient modification of cysteine residues in proteins.[1][2] The core of their utility lies in the rapid reaction between the thiosulfonate group and a deprotonated thiol (thiolate anion), forming a stable disulfide bond.[1][3] This exquisite specificity has made them foundational tools for a host of applications, including site-directed spin labeling (SDSL) for electron paramagnetic resonance (EPR) spectroscopy, tethering of fluorescent probes, and the functional mapping of ion channels through the substituted-cysteine accessibility method (SCAM).[1][3][4]

Long-chain MTS reagents, the focus of this guide, are distinguished by an extended molecular chain that serves as a linker between the reactive MTS headgroup and a terminal functional moiety (e.g., a fluorophore, biotin, or spin label).[1][5][6] The physical properties of this entire construct—not just the reactive group—dictate its performance in an experimental system. Solubility, stability, and reactivity are not independent variables but an interconnected triad of properties that must be holistically understood and controlled.

Solubility: Mastering the Amphipathic Challenge

A primary practical hurdle in the application of long-chain MTS reagents is their frequently limited solubility in aqueous buffers. This is a direct consequence of their amphipathic structure: the MTS group is relatively polar, while the extended alkyl or functionalized chain is often hydrophobic. This duality requires a strategic approach to solvent selection and solution preparation.

Factors Governing Solubility

-

Chain Characteristics: As the length of a hydrophobic alkyl chain increases, aqueous solubility predictably decreases. Conversely, the incorporation of polar functionalities within the chain can enhance water solubility.[7]

-

Solvent System: High-concentration stock solutions are almost invariably prepared in anhydrous organic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1][4][5][8] The critical challenge lies in diluting these stocks into the final aqueous experimental buffer without inducing precipitation.

-

Temperature: While increased temperature can improve the solubility of many organic compounds, this benefit must be weighed against the potential for accelerated hydrolytic degradation of the MTS reagent.[7]

-

pH and Ionic Strength: These factors can subtly influence solubility by altering the hydration shell around the reagent, though their effect is generally less pronounced than that of the primary solvent.[9]

A Self-Validating Protocol for Reagent Solubilization

To ensure maximal activity and avoid the introduction of artifacts from precipitated reagent, the following methodology is strongly recommended. This protocol is designed to be self-validating by ensuring visual clarity at each step.

-

Reagent Equilibration: Before opening, allow the sealed vial of the MTS reagent to equilibrate to room temperature. This is a critical step to prevent condensation of atmospheric moisture into the vial, which can initiate premature hydrolysis.[1][2][3]

-

Stock Solution Preparation (Organic Phase):

-

In a fume hood, weigh the required amount of reagent.

-

Dissolve the solid in a minimal volume of high-quality, anhydrous DMSO or DMF to create a concentrated stock (e.g., 20-100 mM).[4][10][11]

-

Vortex vigorously until the solution is perfectly clear. Any visible particulates indicate incomplete dissolution or impurities.

-

Aliquot the stock solution into small, single-use volumes in low-retention tubes. Store desiccated at -20°C or below, protected from light.[1][5][6]

-

-

Working Solution Preparation (Aqueous Phase):

-

Thaw a single aliquot of the stock solution immediately prior to use. Do not store MTS reagents in aqueous buffers.[1][11]

-

To prepare the final working solution, add the concentrated organic stock dropwise into the vigorously vortexing aqueous experimental buffer. Never add the aqueous buffer to the organic stock. This rapid dispersion into a larger volume of buffer is essential to prevent the reagent from precipitating as it crosses the solubility gap.

-

The final concentration of the organic solvent should be kept to a minimum (ideally <1%) to avoid impacting the structure and function of the target protein.

-

Data Presentation: Solubility Characteristics of Representative Long-Chain MTS Reagents

| Reagent Name (Abbreviation) | Recommended Organic Solvent | Typical Stock Concentration | Behavior in Aqueous Buffer |

| (1-Oxyl-2,2,5,5-tetramethyl-Δ3-pyrroline-3-methyl) Methanethiosulfonate (MTSL) | Acetonitrile, DMSO, Ethanol | 30 mg/mL in DMSO[4] | Can be diluted to ~10mM in aqueous buffer from an organic stock.[10] Sonication or heating is not recommended.[10] |

| 2-((5-Fluoresceinyl)aminocarbonyl)ethyl Methanethiosulfonate (MTS-Fluorescein) | DMSO, DMF | 5-20 mM | Limited aqueous solubility; prone to aggregation. Final working concentrations are typically in the µM range. |

| N-Biotinyl-aminoethyl Methanethiosulfonate (MTS-Biotin) | DMSO, DMF | 10-50 mM | Good solubility in organic solvents; the biotin moiety improves aqueous dispersibility compared to purely alkyl chains.[5] |

| Sodium (2-Sulfonatoethyl)methanethiosulfonate (MTSES) | DMSO, Water | ~10 mg/mL in PBS (pH 7.2)[11] | High aqueous solubility due to the negatively charged sulfonate group.[8][11] |

Stability: Counteracting Inevitable Hydrolysis

The high reactivity of the MTS group is a double-edged sword; the same electrophilic character that makes it an excellent thiol-modifier also renders it susceptible to nucleophilic attack by water (hydrolysis). This degradation pathway is a critical parameter to control for quantitative and reproducible labeling.

The Mechanism of Hydrolytic Degradation

MTS reagents undergo hydrolysis, a reaction that is significantly accelerated at neutral to alkaline pH.[12][13] The hydroxide ion (OH⁻) acts as a nucleophile, attacking the sulfonyl sulfur atom. This irreversible reaction cleaves the thiosulfonate bond, yielding methanesulfinic acid and the free thiol of the side chain, rendering the reagent inert for protein labeling.

Caption: The two-step process of cysteine activation and subsequent labeling.

Parameters Governing Reaction Efficiency

-

pH and Cysteine pKa: The reaction rate is critically dependent on the concentration of the nucleophilic thiolate anion. Since the pKa of cysteine residues in proteins can range from ~3 to over 9, the reaction pH must be sufficiently high to deprotonate the target thiol. A pH at or slightly above the cysteine's pKa is generally optimal. [14]* Cysteine Accessibility: Steric hindrance is a major factor. Cysteine residues located on the protein surface will react much more rapidly than those buried within crevices or the protein core. [1][2]This differential reactivity is the very basis of the SCAM technique. [1]* Reagent Concentration: A stoichiometric excess of the MTS reagent (typically 10- to 20-fold) is used to drive the reaction towards completion. However, excessively high concentrations can lead to non-specific labeling or reagent precipitation.

Protocol for Quantifying Labeling Stoichiometry

A robust method for validating labeling efficiency involves quantifying the disappearance of free thiols using Ellman's reagent (DTNB).

-

Reaction Setup:

-

Prepare the purified protein solution in a suitable, non-nucleophilic buffer (e.g., phosphate or HEPES) at the chosen pH.

-

Establish a "zero time-point" control by removing an aliquot of the unlabeled protein.

-

Initiate the reaction by adding the freshly prepared MTS reagent working solution to the desired final concentration.

-

Incubate at a controlled temperature (e.g., 4°C or room temperature) for a predetermined time course, removing aliquots at various intervals.

-

-

Quenching and Cleanup:

-

(Optional but recommended for kinetics) Quench the reaction in each aliquot by adding a large molar excess of a small-molecule thiol like L-cysteine.

-

Immediately remove excess unreacted MTS reagent and quenching agent from each aliquot using a desalting column (spin column format is ideal for rapid processing). This step is crucial to prevent the reagent from reacting with DTNB.

-

-

DTNB Assay:

-

Prepare a fresh solution of Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid)) in a phosphate buffer, pH 8.0.

-

Add the unlabeled control and the desalted, labeled aliquots to the DTNB solution.

-

Allow the color to develop (typically 5-15 minutes).

-

Measure the absorbance at 412 nm.

-

-

Analysis:

-

Calculate the concentration of free thiols in each sample based on the absorbance of the yellow TNB²⁻ product (ε₄₁₂ = 14,150 M⁻¹cm⁻¹).

-

The labeling efficiency at each time point is determined by the decrease in free thiol concentration relative to the unlabeled control.

-

Conclusion: A Framework for Rational Experimental Design

The successful application of long-chain MTS reagents hinges on a nuanced understanding of their core physical properties. By viewing solubility, stability, and reactivity not as isolated parameters but as an interconnected system, researchers can proactively design experiments that maximize labeling efficiency while minimizing confounding artifacts. The strategic preparation of solutions, careful control of pH and temperature, and empirical validation of labeling stoichiometry are the cornerstones of a rational approach. This guide provides the foundational principles and validated protocols to empower researchers to leverage the full potential of these powerful chemical probes, paving the way for more precise and impactful scientific discoveries.

References

-

MTS reagents. Uptima. (Provides detailed information on solubility, stability with half-life data, and reactivity). [Link]

-

(1-Oxyl-2,2,5, 5-tetramenthyl-3-pyrroline-3methyl) Methanethiosulfonate (MTSL). Ottokemi. (Information on MTSL properties and solubility). [Link]

-

Fluorescent MTS. Interchim. (General information on MTS reagent reactivity, solubility in DMSO, and stability). [Link]

-

Duffy, J. J., et al. (2020). Tracking distinct RNA populations using efficient and reversible covalent chemistry. PMC. (Demonstrates the use and specificity of MTS-biotin). [Link]

-

Tome, J. M., et al. (2014). Enriching s4U-RNA using methane thiosulfonate (MTS) chemistry. PMC. (Protocol for using MTS-biotin, highlighting its efficiency). [Link]

-

Tome, J. M., et al. (2015). Solid phase chemistry to covalently and reversibly capture thiolated RNA. Nucleic Acids Research. (Describes coupling the MTS moiety directly to beads for RNA enrichment). [Link]

-

MTS reagents. Interchim. (General overview of MTS reagent properties, including reactivity, stability, and handling). [Link]

-

MTS Tetrazolium Assay Protocol. Creative Bioarray. (Although for a different MTS compound, it provides a protocol for dissolving MTS powder). [Link]

-

Lin, Y. W., & Chen, T. Y. (2005). Accessibility of the CLC-0 Pore to Charged Methanethiosulfonate Reagents. Biophysical Journal. (Research article describing the use of different charged MTS reagents). [Link]

-

Fantasia, R. J., et al. (2022). Substituted Cysteine Modification and Protection with n-Alkyl-MTS Reagents. Frontiers in Pharmacology. (Research article detailing the use of a series of alkyl-MTS reagents). [Link]

-

MTSL labelling of membrane proteins? ResearchGate. (Discussion thread with practical advice on labeling membrane proteins with MTSL). [Link]

-

Roberts, A. M., et al. (2020). (a) Model reaction to assess thiol S-succination reaction kinetics. ResearchGate. (Example of assessing thiol reaction kinetics). [Link]

-

Roberts, L., & Vinken, M. (2017). Kinetic glutathione chemoassay to quantify thiol reactivity of organic electrophiles. PubMed. (Describes methods for quantifying thiol reactivity). [Link]

-

Lee, T. Y., et al. (2016). Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction. PMC. (Provides a kinetic analysis of thiol reactions). [Link]

-

Grim, J. C., et al. (2014). Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks. PMC. (Discusses factors influencing thiol reaction kinetics, including pH). [Link]

-

Kolker, A. (1996). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. Industrial & Engineering Chemistry Research. (General principles of solubility in mixed solvents). [Link]

-

Solubility of Organic Compounds. University of Calgary. (Educational resource on the principles of organic compound solubility). [Link]

-

Al-Zoubi, N., et al. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling. NIH. (Discusses factors influencing drug solubility in various solvents). [Link]

-

Walters, S. M. (1980). Influence of pH on hydrolytic decomposition of diethylpropion hydrochloride. Journal of Pharmaceutical Sciences. (Demonstrates the strong influence of pH on hydrolysis rates). [Link]

-

Pawcenis, D., et al. (2022). Effect of hydrolysis time, pH and surfactant type on stability of hydrochloric acid hydrolyzed nanocellulose. PubMed. (Shows the effect of pH on the stability of a hydrolyzed compound). [Link]

-

Pawcenis, D., et al. (2022). Effect of hydrolysis time, pH and surfactant type on stability of hydrochloric acid hydrolyzed nanocellulose. ResearchGate. (Further details on pH affecting stability). [Link]

-

Anderson, B. D., & Conradi, R. A. (1985). Strategies in the design of solution-stable, water-soluble prodrugs I. PubMed. (Discusses ester hydrolysis as a key factor in solution stability and the influence of pH). [Link]

-

Fojan, P., et al. (2007). Prediction and rationalization of the pH dependence of the activity and stability of family 11 xylanases. PubMed. (Correlates pH with both enzyme activity and stability). [Link]

Sources

- 1. ttuhsc.edu [ttuhsc.edu]

- 2. interchim.fr [interchim.fr]

- 3. interchim.fr [interchim.fr]

- 4. caymanchem.com [caymanchem.com]

- 5. biocompare.com [biocompare.com]

- 6. biotium.com [biotium.com]

- 7. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biotium.com [biotium.com]

- 9. researchgate.net [researchgate.net]

- 10. MTSSL - Nordic Biosite [nordicbiosite.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. Influence of pH on hydrolytic decomposition of diethylpropion hydrochloride: stability studies on drug substance and tablets using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Strategies in the design of solution-stable, water-soluble prodrugs I: a physical-organic approach to pro-moiety selection for 21-esters of corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Sulfhydryl-Reactive Compounds in Proteomics

Introduction: The Unique Role of Cysteine in Proteomics

In the vast landscape of the proteome, the amino acid cysteine holds a special status. While it is one of the least abundant amino acids, its unique sulfhydryl (or thiol) group (-SH) makes it a focal point for a remarkable array of biological functions and a prime target for chemical manipulation.[1][2] The reactivity of this sulfhydryl group is central to enzyme catalysis, protein structure stabilization through disulfide bonds, metal coordination, and the regulation of cellular signaling pathways through various post-translational modifications (PTMs).[1][3]

The nucleophilicity of the cysteine thiol is highly dependent on its protonation state. The deprotonated form, the thiolate anion (S-), is a potent nucleophile, readily reacting with electrophilic compounds.[4][5] The pKa of a typical cysteine sulfhydryl group is around 8.5, but the local protein microenvironment can dramatically alter this value, creating "hyper-reactive" cysteines that exist as thiolates at physiological pH and serve as key sensors for cellular stress and signaling molecules.[3][6] This inherent reactivity makes cysteine an ideal target for specific chemical labeling, enabling researchers to probe protein function, quantify protein expression, and develop novel therapeutics. This guide provides a comprehensive overview of the core chemistries, applications, and experimental considerations for leveraging sulfhydryl-reactive compounds in modern proteomics.

Part 1: Core Chemistries of Sulfhydryl-Reactive Reagents

A deep understanding of the underlying reaction mechanisms is critical for selecting the appropriate reagent and optimizing experimental conditions. The most common classes of sulfhydryl-reactive compounds used in proteomics are haloacetyls (specifically iodoacetamides) and maleimides.[2][7]

Iodoacetamides (Haloacetyls)

Iodoacetamides react with cysteine thiols via a bimolecular nucleophilic substitution (SN2) reaction.[4][8] The thiolate anion acts as the nucleophile, attacking the carbon atom adjacent to the iodine, which results in the displacement of the iodide leaving group and the formation of a stable, irreversible thioether bond.[4]

-

Mechanism: SN2 Nucleophilic Substitution

-

Key Features:

-

Forms a highly stable and irreversible thioether bond.

-

Reaction rate is pH-dependent, favoring alkaline conditions (pH 7.5-8.5) to promote thiolate formation.[5]

-